

# Enpp-1-IN-5: A Technical Guide to a Potent ENPP1 Inhibitor

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## Compound of Interest

Compound Name: *Enpp-1-IN-5*

Cat. No.: *B12424061*

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## Abstract

This technical guide provides a comprehensive overview of **Enpp-1-IN-5**, a potent small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a critical enzyme involved in a range of physiological and pathological processes, including bone mineralization, insulin signaling, and the regulation of the innate immune system. This document details the biochemical properties of **Enpp-1-IN-5**, its biological target ENPP1, and the significant signaling pathways it modulates. Particular emphasis is placed on the role of ENPP1 in the cGAS-STING pathway, a key area of interest for immuno-oncology. This guide also provides a compilation of experimental protocols for assessing ENPP1 activity and inhibition, alongside a comparative analysis of **Enpp-1-IN-5** with other known ENPP1 inhibitors.

## Introduction to Enpp-1-IN-5 and its Biological Target: ENPP1

**Enpp-1-IN-5** is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1)[1]. As identified in patents WO2019046778A1 and WO2021203772A1, **Enpp-1-IN-5** is referred to as "compound 1"[1]. Its primary biological target, ENPP1, is a type II transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism.

ENPP1 is known to hydrolyze a variety of substrates, with its most physiologically significant substrates being adenosine triphosphate (ATP) and 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). The hydrolysis of ATP by ENPP1 produces adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), a key inhibitor of bone mineralization. The degradation of cGAMP, a second messenger in the cGAS-STING innate immunity pathway, by ENPP1 serves as a critical negative regulatory mechanism of this pathway.

The multifaceted role of ENPP1 has implicated it in several disease states. Dysregulation of ENPP1 activity is associated with conditions such as hypophosphatemic rickets, arterial calcification, and insulin resistance. More recently, the function of ENPP1 in suppressing the anti-tumor immune response by degrading cGAMP has positioned it as a promising target in oncology.

## Quantitative Data: Comparative Inhibitory Activity

While specific quantitative data for **Enpp-1-IN-5** is detailed within patent documents, a comparative landscape of ENPP1 inhibitors highlights the potency of compounds targeting this enzyme. The following table summarizes the inhibitory activities of several known ENPP1 inhibitors.

Inhibitor	IC50 (nM)	Assay Conditions	Reference
Enpp-1-IN-5 (compound 1)	Potent inhibitor	Data from patent WO2019046778A1/W O2021203772A1	[1]
Enpp-1-IN-13	1290	Against ENPP1	[2]
Enpp-1-IN-19	68	Inhibition of cGAMP hydrolysis	[3]
Enpp-1-IN-20	0.09	Against ENPP1	[4]
ENPP1 Inhibitor C	260	Cell-free assay	[5]
STF-1084	Ki = 33	Cell-impermeable, competitive inhibitor	[6]
Compound 30 (Qilu Pharm)	8.05	Against ENPP1	[7]
Compound [I] (Haihe Biopharma)	1.2	Enzymatic ENPP1 inhibitory activity	[8]

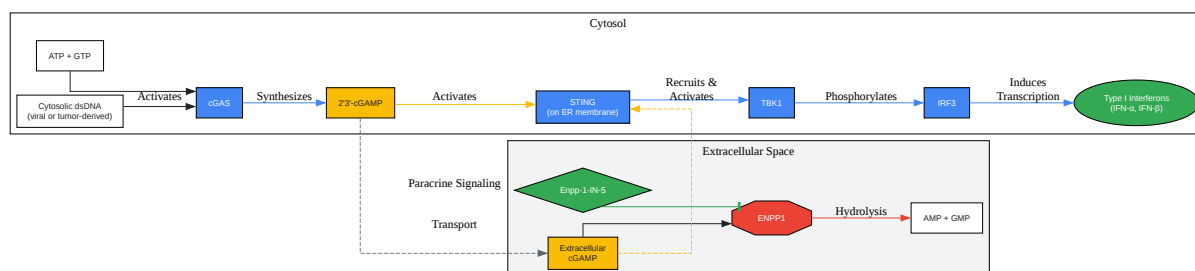
## Key Signaling Pathways Modulated by ENPP1 Inhibition

Inhibition of ENPP1 by molecules such as **Enpp-1-IN-5** can significantly impact multiple signaling pathways. The most therapeutically relevant of these are the cGAS-STING pathway, the purinergic signaling pathway, and the insulin signaling pathway.

### The cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infection and cellular damage. Upon binding to DNA, cGAS synthesizes cGAMP, which in turn activates the STING protein, leading to the production of type I interferons and other pro-inflammatory cytokines that orchestrate an anti-viral and anti-tumor immune response. ENPP1 acts as a key negative regulator of this pathway by hydrolyzing extracellular cGAMP, thereby dampening the immune response. Inhibition of

ENPP1 by **Enpp-1-IN-5** prevents cGAMP degradation, leading to sustained STING activation and enhanced anti-tumor immunity.

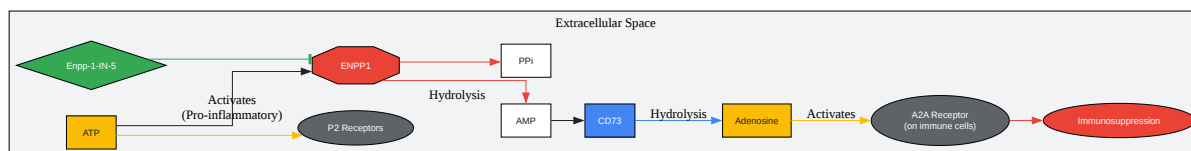


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**Diagram 1:** The cGAS-STING signaling pathway and the inhibitory role of ENPP1.

## Purinergic Signaling Pathway

Extracellular ATP and its breakdown product, adenosine, are important signaling molecules that regulate a wide range of cellular processes through purinergic receptors. ENPP1 plays a central role in this pathway by hydrolyzing ATP to AMP. AMP is then further metabolized to adenosine by ecto-5'-nucleotidase (CD73). In the tumor microenvironment, the accumulation of adenosine is generally immunosuppressive. By inhibiting ENPP1, the hydrolysis of ATP is reduced, which can alter the balance of ATP and adenosine, potentially counteracting the immunosuppressive effects of adenosine.

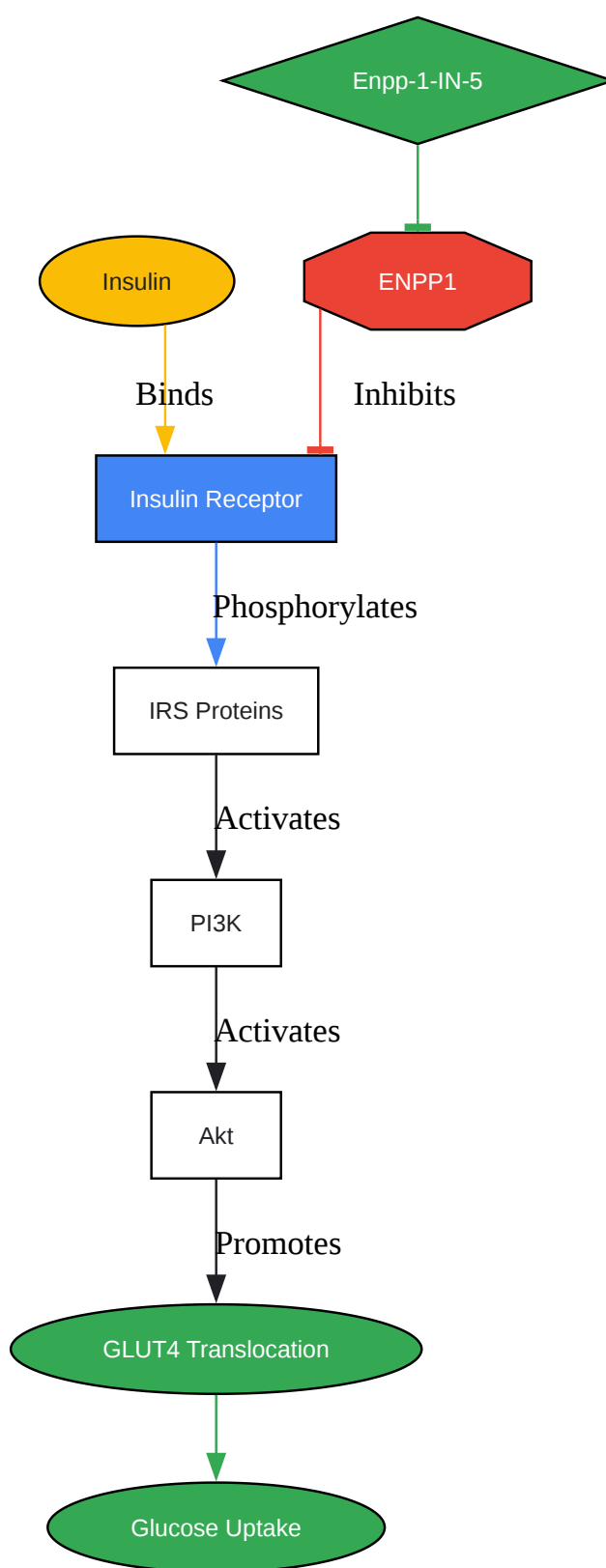


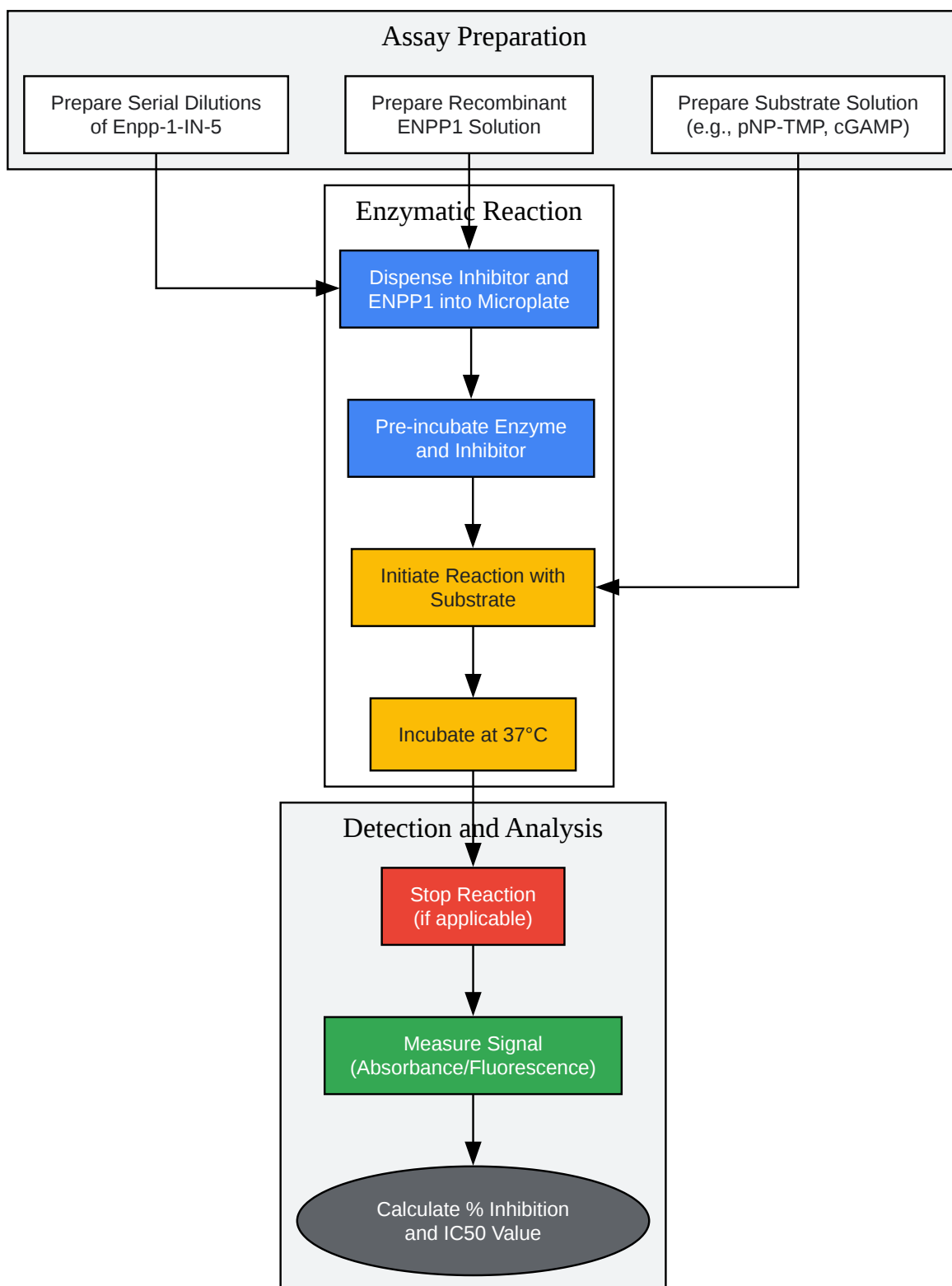
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**Diagram 2:** The role of ENPP1 in the purinergic signaling pathway.

## Insulin Signaling Pathway

ENPP1 has been shown to interact with the insulin receptor and inhibit its signaling cascade. This inhibitory effect contributes to insulin resistance, a key feature of type 2 diabetes. By binding to the alpha subunit of the insulin receptor, ENPP1 hinders the conformational changes required for receptor activation upon insulin binding. This leads to reduced downstream signaling through pathways such as the PI3K/Akt pathway, ultimately impairing glucose uptake and metabolism. Inhibition of ENPP1 may therefore represent a therapeutic strategy to enhance insulin sensitivity.





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